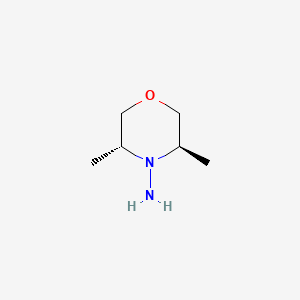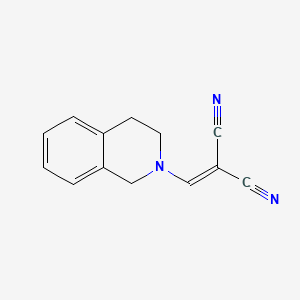![molecular formula C8H11NO2 B13813457 (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene CAS No. 6343-66-4](/img/structure/B13813457.png)
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by its unique structural framework. This compound features a nitro group attached to a bicyclo[2.2.2]oct-2-ene skeleton, which imparts distinct chemical and physical properties. The stereochemistry of the compound is defined by the (1R,4R,7R) configuration, indicating the specific spatial arrangement of atoms within the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce nitroso compounds.
科学的研究の応用
Chemistry
In chemistry, (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be selectively modified to create derivatives that interact with specific biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For instance, compounds with modified nitro groups can act as prodrugs, releasing active pharmaceutical ingredients under specific conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics to the final products.
作用機序
The mechanism of action of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic framework.
Oxcarbazepine: A bicyclic compound with therapeutic applications.
Uniqueness
(1R,4R,7R)-7-Nitrobicyclo[222]oct-2-ene is unique due to its specific stereochemistry and the presence of a nitro group
特性
CAS番号 |
6343-66-4 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
(1R,4R,5R)-5-nitrobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8-/m1/s1 |
InChIキー |
QPTQFVXHLZJUIK-GJMOJQLCSA-N |
異性体SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2[N+](=O)[O-] |
正規SMILES |
C1CC2C=CC1CC2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
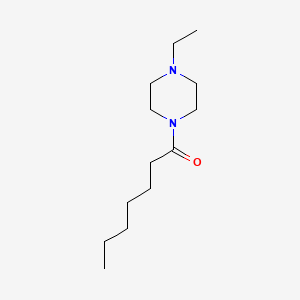
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
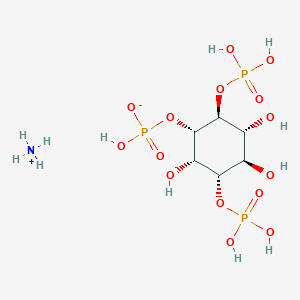
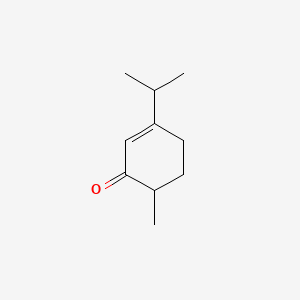
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
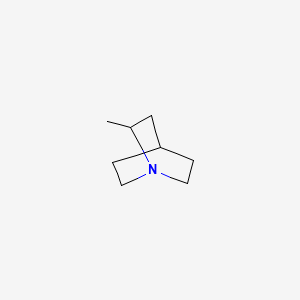
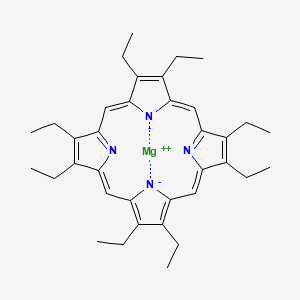
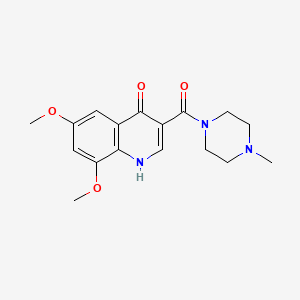
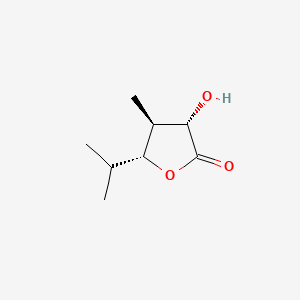
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
